1-(2,3-Dimethylphenyl)-2-propanol
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Overview
Description
1-(2,3-Dimethylphenyl)-2-propanol is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a propanol group attached to the 1 position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,3-Dimethylphenyl)-2-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,3-Dimethylphenyl)-2-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of 1-(2,3-Dimethylphenyl)-2-propane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(2,3-Dimethylphenyl)-2-chloropropane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 1-(2,3-Dimethylphenyl)-2-propanone.
Reduction: 1-(2,3-Dimethylphenyl)-2-propane.
Substitution: 1-(2,3-Dimethylphenyl)-2-chloropropane.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 1-(2,3-Dimethylphenyl)-2-propanol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets are subject to ongoing research, but its structural similarity to other bioactive compounds suggests potential interactions with cellular signaling molecules.
Comparison with Similar Compounds
- 1-(2,4-Dimethylphenyl)-2-propanol
- 1-(3,4-Dimethylphenyl)-2-propanol
- 1-(2,3-Dimethylphenyl)-2-butanol
Comparison: 1-(2,3-Dimethylphenyl)-2-propanol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects due to variations in molecular interactions.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-4-6-11(10(8)3)7-9(2)12/h4-6,9,12H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYBOALAAWJNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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